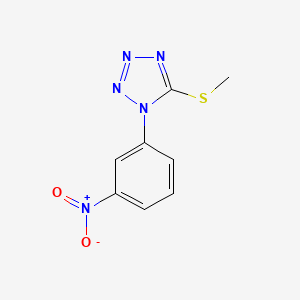
1-(2-Fluoro-4-nitrobenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-nitrobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluoro and nitro groups on the benzyl moiety imparts unique chemical properties to this compound, making it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-nitrobenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges that need to be addressed.
Industrial Production Methods: Industrial production of this compound may involve the use of metalated azetidines and practical C(sp3)–H functionalization techniques . These methods allow for the large-scale synthesis of the compound with high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoro-4-nitrobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The fluoro group can be substituted with other nucleophiles.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products:
Oxidation: Formation of 1-(2-Amino-4-nitrobenzyl)azetidine.
Reduction: Formation of 1-(2-Fluoro-4-aminobenzyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-nitrobenzyl)azetidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-nitrobenzyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The azetidine ring’s strain-driven reactivity also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
1-(2-Fluoro-4-nitrobenzyl)azetidine can be compared with other azetidines such as:
Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue.
1-Benzylazetidine: Lacks the fluoro and nitro groups, resulting in different reactivity and applications.
2-Azetidinone: Known for its use in β-lactam antibiotics.
Propiedades
Fórmula molecular |
C10H11FN2O2 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
1-[(2-fluoro-4-nitrophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11FN2O2/c11-10-6-9(13(14)15)3-2-8(10)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
Clave InChI |
FXUMKFSFRGCCHD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)


